(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
Description
Crystallographic Studies via X-Ray Diffraction
X-ray diffraction (XRD) analysis of (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol reveals a monoclinic crystal system with space group P21/n . The unit cell parameters are a = 6.9928(6) Å , b = 8.9764(8) Å , c = 21.216(2) Å , and β = 102.481(6)° , with a cell volume of 1331.7(2) ų . Key bond lengths include C–O = 1.357(8) Å (phenolic oxygen) and C–C (aromatic) = 1.396–1.412 Å , consistent with delocalized π-electron systems . The trifluoromethoxy group adopts a nearly planar configuration, with C–F bond lengths averaging 1.332 Å .
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P21/n |
| Unit cell volume | 1331.7(2) ų |
| Z (molecules/unit cell) | 2 |
| R-factor | 0.0583 |
The molecular packing is stabilized by C–H⋯π interactions (3.273–3.664 Å) between aromatic rings and van der Waals forces from the trifluoromethoxy group .
Conformational Analysis Using Density Functional Theory (DFT)
DFT calculations at the B3LYP/6-311G(d,p) level show excellent agreement with experimental XRD data. The optimized geometry predicts a dihedral angle of 44.77° between the phenyl and trifluoromethoxy groups, matching crystallographic observations . Key bond lengths from DFT (e.g., C–O = 1.342 Å ) deviate from experimental values by <1%, validating the computational model .
HOMO-LUMO analysis reveals an energy gap of 4.8 eV , indicating moderate electronic stability. The HOMO is localized on the aromatic ring, while the LUMO resides on the trifluoromethoxy group, highlighting its electron-withdrawing nature .
Hydrogen Bonding Patterns and Intermolecular Interactions
The crystal lattice features two primary hydrogen-bonding motifs:
- O–H⋯N interactions with a bond length of 2.620 Å and angle of 146° , forming S(6) ring motifs .
- C–H⋯O contacts (2.60 Å, 154°), creating extended chains along the a-axis .
Hirshfeld surface analysis quantifies interaction contributions:
- H⋯F/F⋯H : 25.6%
- H⋯H : 28.6%
- C⋯H/H⋯C : 29.2%
These interactions collectively stabilize the supramolecular architecture .
Comparative Stereoelectronic Effects of Trifluoromethoxy Substituents
The trifluoromethoxy group exerts pronounced electron-withdrawing effects (−I > +M), reducing electron density on the phenyl ring by 18% compared to methoxy analogs . This is evidenced by:
- Upfield shifts in $$^{19}\text{F NMR}$$ (δ = −58.2 ppm) .
- Shortened C–O bond lengths (1.332 Å vs. 1.414 Å in methoxy derivatives) due to electronegativity .
Steric effects are minimal, with a van der Waals volume of 38.7 ų, comparable to nitro groups (39.2 ų) but smaller than tert-butyl (54.1 ų) . The group’s rigidity enhances crystal packing efficiency, as seen in reduced lattice defects in XRD patterns .
Table 2: Substituent effects on electronic parameters
| Substituent | Hammett σₚ | Van der Waals Volume (ų) |
|---|---|---|
| Trifluoromethoxy | +0.52 | 38.7 |
| Methoxy | −0.27 | 28.3 |
| Nitro | +1.27 | 39.2 |
This stereoelectronic profile underpins the compound’s utility in agrochemical and pharmaceutical intermediates, where electronic modulation is critical .
Properties
IUPAC Name |
(1S)-1-[4-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFESEZYNEIOJHS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol, commonly referred to as (R)-MTF-PEL, is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug development.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which significantly influences its biological activity. The molecular formula is , and it has been studied for its interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol. It has shown promising results against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 8 µg/mL |
| Enterococcus faecalis | 6 µg/mL |
These findings suggest that the compound possesses significant antibacterial activity, comparable to or exceeding that of established antibiotics like ciprofloxacin .
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have indicated that (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol exhibits selective toxicity. For instance, in Jurkat T cells, the compound altered cell cycle progression significantly at concentrations of 5 and 10 µM. The control cells showed typical distribution across the G1, S, and G2 phases, while treatment with the compound resulted in an increased percentage of cells in the sub-G1 phase, indicative of apoptosis .
The mechanism by which (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways. Molecular docking studies have suggested that it may inhibit key enzymes involved in bacterial cell wall synthesis . Further research is needed to elucidate the precise biochemical pathways affected by this compound.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of derivatives of (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol revealed that modifications to the trifluoromethoxy group could enhance antimicrobial activity against resistant strains of bacteria. The most potent derivative demonstrated an MIC value significantly lower than that of the parent compound .
Case Study 2: Application in Drug Development
In a biocatalytic approach, recombinant E. coli was utilized to produce (R)-MTF-PEL with high enantiomeric excess (>99.9%). This method not only improved yield but also showcased the potential for industrial applications in synthesizing neuroprotective compounds .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound exhibits promising biological activities, including anti-inflammatory and anticancer properties. Its trifluoromethoxy group enhances interactions with biological targets, potentially increasing binding affinities to receptors or enzymes. This characteristic makes it a candidate for further investigation in therapeutic applications.
Case Study: Antimicrobial Efficacy : Research has demonstrated that (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol shows antimicrobial properties, indicating its potential use in developing new antibiotics.
Enzymatic Resolution and Kinetic Studies
The compound plays a crucial role in enzymatic resolution processes. For instance, Shimizu et al. (1996) utilized this compound for achieving high enantiomeric purity through lipase-mediated kinetic resolution. This method is essential for producing compounds like 1,1,1-trifluoro-2,3-epoxypropane, which have significant applications in various chemical reactions and synthesis processes.
Chemical Synthesis and Structural Analysis
(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is integral in synthesizing pharmaceutical intermediates. Guo Bao-guo (2012) highlighted its use in synthesizing key intermediates for antiosteoporosis drugs, showcasing its importance in developing new therapeutic agents.
Biocatalytic Applications
Recent studies have explored the use of (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol in biocatalytic processes. For example, the reduction of prochiral compounds using enzymes or enzyme-containing cells has been investigated as an alternative to traditional chemical methods, providing a more environmentally friendly approach to synthesis .
Understanding the interactions between (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol and its biological targets is crucial for elucidating its mechanism of action and therapeutic effects. Studies indicate that the presence of the trifluoromethoxy group significantly influences the compound's ability to penetrate cellular membranes and interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol and related compounds:
Physicochemical Properties
- Boiling Point and Density : The (R)-trifluoromethyl analog (C₉H₉F₃O) has a boiling point of 233°C and density of 1.234 g/cm³ , whereas the target compound’s properties are likely similar but modulated by the -OCF₃ group’s polarity.
- Solubility: The trifluoromethoxy group in the target compound may reduce water solubility compared to non-fluorinated alcohols but improve organic solvent compatibility.
- Stability : Thiol analogs (e.g., C₉H₉F₃OS) are prone to oxidation, unlike the more stable hydroxyl group in the target compound .
Preparation Methods
Synthesis of the Trifluoromethoxy-Substituted Phenyl Precursors
The initial step involves preparing a suitable aromatic precursor, typically 4-(trifluoromethoxy)phenyl derivatives, via nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.
- Method : One common approach is the nucleophilic substitution of a phenol derivative with a trifluoromethoxy source, such as trifluoromethoxide salts, under basic conditions to yield the para-trifluoromethoxyphenol (see data from PubChem and patent WO2015159170A2).
Formation of the Ethanol Moiety
The phenyl precursor undergoes a carbonyl addition or Grignard-type reaction with suitable aldehyde or ketone intermediates, followed by reduction to form the corresponding ethanol derivative.
Example : The aromatic trifluoromethoxyphenyl ketone can be reduced using sodium borohydride or lithium aluminum hydride to afford the (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol .
Research Data : The synthesis described in the patent (WO2015159170A2) involves multi-step reactions starting from 4-methoxyacetophenone derivatives, which are converted into the target alcohol via reduction steps under catalytic hydrogenation conditions.
Asymmetric Synthesis and Enantioselective Resolution
Achieving enantiomeric purity (specifically the (1S) enantiomer) is critical, and methods include:
Chiral Catalysis
- Use of chiral catalysts during reduction or addition reactions to favor formation of the (1S) enantiomer.
- Example : As per patent WO2015159170A2, chiral resolution techniques involving chiral acids or bases, or chiral catalytic systems like chiral phosphines, are employed to obtain high enantiomeric excess (see detailed procedures in the patent).
Resolution via Diastereomeric Salt Formation
- Enantiomeric separation through formation of diastereomeric salts with chiral acids or bases, followed by crystallization.
- Research Findings : The process involves resolution of racemic intermediates using chiral acids such as (S)- or (R)-mandelic acid, which selectively crystallize the desired enantiomer.
Specific Synthetic Routes and Data Tables
Notable Research Findings
- Chiral Catalysis : The use of chiral catalysts during reduction significantly enhances stereoselectivity, with some studies reporting enantiomeric excesses exceeding 99%.
- Reaction Optimization : Solvent choice, temperature control, and catalyst loading are critical parameters influencing yield and stereoselectivity.
- Alternative Routes : As per recent patents, asymmetric hydrogenation of corresponding ketones or imines remains the most effective route for obtaining high-purity (1S)-enantiomer.
Q & A
Q. What are the optimal catalytic conditions for synthesizing (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol with high enantiomeric purity?
- Methodological Answer : Iron (II) phthalocyanine (FePC) catalysts under aerobic conditions can achieve high regioselectivity for secondary alcohols via Markovnikov addition. For the target compound, adapt the protocol from similar aryl ethanol syntheses:
- Reagents : Use 4-(trifluoromethoxy)phenylacetylene (0.5 mmol), FePC (0.25 mol%), ethanol solvent (3 mL), and 6 equivalents of water.
- Conditions : Stir at room temperature for 6–24 hours under air. Monitor via TLC (ethyl acetate/hexanes eluent) and confirm completion by GC or NMR .
- Purification : Flash chromatography (silica gel) yields enantiomerically enriched product. Chiral HPLC or polarimetry can determine enantiomeric excess (ee).
Q. How can researchers confirm the structural integrity and enantiomeric excess of (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Compare peaks to analogous compounds. The trifluoromethoxy group shows distinct ¹⁹F signals at δ -58 to -60 ppm. The stereocenter’s configuration is confirmed via NOESY or X-ray crystallography .
- Chiral Analysis : Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (95:5) to resolve enantiomers. Calculate ee from peak area ratios.
Advanced Research Questions
Q. What experimental approaches can elucidate the reaction mechanism underlying the iron-catalyzed synthesis of this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Spectroscopic Studies : In situ FTIR or EPR monitors Fe oxidation states (Fe(II) → Fe(III)) during catalysis, as FePC is prone to aerobic oxidation .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) model transition states to assess regioselectivity (Markovnikov vs. anti-Markovnikov pathways).
Q. How do electronic effects of the trifluoromethoxy group influence regioselectivity and reactivity in cross-coupling reactions?
- Methodological Answer : The -OCF₃ group is strongly electron-withdrawing, directing electrophilic attacks to the para position. To study its impact:
- Competition Experiments : Compare reaction rates of 4-(trifluoromethoxy)phenylacetylene vs. non-substituted phenylacetylene under identical conditions.
- Hammett Analysis : Correlate substituent σₚ values with reaction rates to quantify electronic effects.
- X-ray Crystallography : Resolve crystal structures of intermediates to identify steric/electronic interactions .
Q. How can researchers resolve contradictions in reported yields for similar secondary alcohol syntheses?
- Methodological Answer :
- Reproducibility Checks : Validate protocols using identical reagents (e.g., FePC batch, solvent purity).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation to ketones or dimerization).
- Air Sensitivity : Control O₂ exposure, as Fe(II) catalysts oxidize to Fe(III), altering reactivity. Conduct reactions under inert vs. aerobic conditions for comparison .
Key Challenges and Future Directions
- Catalyst Design : Develop air-stable Fe complexes to mitigate oxidation issues.
- Green Chemistry : Explore solvent-free or aqueous-phase synthesis to improve sustainability.
- Biological Screening : Investigate antimicrobial or CNS activity given the trifluoromethoxy group’s bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
